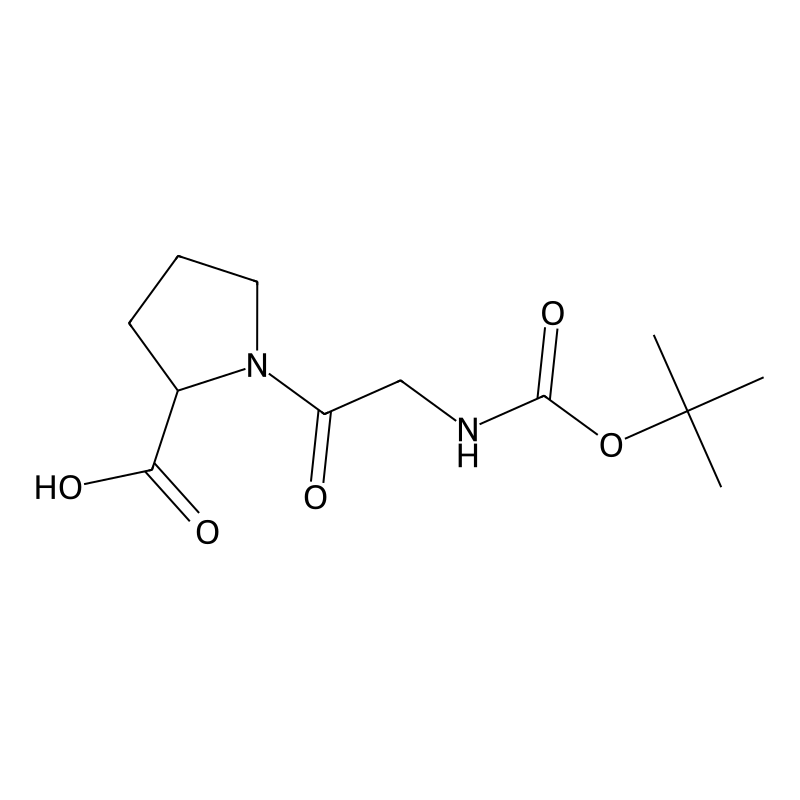

Boc-gly-pro-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

- Peptide Synthesis Precursor: Boc-gly-pro-OH is a dipeptide, meaning it consists of two linked amino acids: glycine (Gly) and proline (Pro). It is also N-terminally protected by a tert-butoxycarbonyl (Boc) group, which helps prevent unwanted reactions during peptide synthesis. Researchers can use Boc-gly-pro-OH as a building block to create longer peptide chains by coupling it with other amino acids or peptides through a process called peptide coupling.

Other Research Applications

- Study of Collagen Structure and Function: Collagen is a major structural protein found in connective tissues. Boc-gly-pro-OH serves as a model for the glycine-proline-hydroxyproline (GPO) repeat unit, a common motif found in collagen. Researchers may use it to study the structure and function of collagen, potentially aiding in the development of treatments for collagen-related diseases.

- Development of Peptide-Based Therapeutics: The ability of Boc-gly-pro-OH to participate in peptide synthesis makes it relevant in the development of peptide-based therapeutics. By incorporating this dipeptide into the design of therapeutic peptides, researchers can potentially target specific biological processes or diseases.

Boc-gly-pro-OH, also known as N-tert-butoxycarbonyl-glycyl-proline, is a compound with the molecular formula and a molecular weight of approximately 272.3 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid glycine and proline, making it valuable in peptide synthesis and biochemical research. The Boc group serves to protect the amino group during

Boc-Gly-Pro-OH itself does not have a specific mechanism of action as it is an intermediate used for building peptides. However, the peptides synthesized using Boc-Gly-Pro-OH can have various functionalities depending on the sequence and the arrangement of amino acids. These peptides can interact with other molecules, enzymes, or receptors to exert specific biological effects depending on their design [].

- Dust inhalation: Avoid inhaling dust particles as they can irritate the respiratory tract [].

- Skin and eye contact: The compound may cause mild irritation upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling [].

- Esterification: The compound can undergo esterification to form N-Boc amino acid esters, which are crucial intermediates in peptide synthesis.

- Deprotection: The Boc group can be removed under acidic conditions, allowing for the formation of free amino groups necessary for further peptide coupling.

- Peptide Bond Formation: Boc-gly-pro-OH can react with other amino acids or peptides to form peptide bonds, leading to the synthesis of more complex peptides.

Boc-gly-pro-OH exhibits biological relevance primarily through its role as an intermediate in peptide synthesis. Peptides containing glycine and proline are often involved in biological processes such as signaling and structural functions in proteins. Research indicates that proline-rich peptides can influence cell signaling pathways, potentially impacting processes like cell growth and differentiation.

The synthesis of Boc-gly-pro-OH can be achieved through several methods:

- Direct Coupling: Glycine and proline derivatives can be coupled using standard peptide coupling reagents (e.g., Dicyclohexylcarbodiimide) in the presence of a Boc protecting group.

- Boc Protection: Glycine is first protected with a Boc group, followed by coupling with a proline derivative under controlled conditions to yield Boc-gly-pro-OH.

- Alternative Routes: Various synthetic routes have been documented, including modifications using solvents like tetrahydrofuran and sodium hydroxide for deprotection and purification steps .

Boc-gly-pro-OH is utilized in several applications:

- Peptide Synthesis: It serves as a building block for synthesizing peptides, particularly those that require specific sequences involving glycine and proline.

- Drug Development: Compounds derived from Boc-gly-pro-OH are explored for their potential therapeutic effects, especially in neuroprotection and anti-inflammatory applications.

- Biochemical Research: The compound is used in studies related to protein structure and function due to its role in forming bioactive peptides.

Interaction studies involving Boc-gly-pro-OH focus on its reactivity with various reagents during peptide synthesis. Understanding these interactions is critical for optimizing conditions for selective modifications. For instance, studies have shown how Boc protection influences reactivity during coupling reactions, thereby affecting yield and purity of synthesized peptides.

Boc-gly-pro-OH shares structural similarities with several other compounds in the realm of amino acids and peptides. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-tert-butoxycarbonyl-glycine | C7H13NO4 | Simpler structure; lacks proline component |

| N-tert-butoxycarbonyl-proline | C9H17NO4 | Contains only proline; used for different peptide syntheses |

| Boc-phenylalanine | C11H14N2O4 | Aromatic side chain; used in diverse peptide applications |

| Boc-alanine | C7H15NO2 | Basic structure; often used in simple peptide chains |

Boc-gly-pro-OH is unique due to its dual amino acid composition (glycine and proline), which imparts distinct properties relevant for specific biological functions and interactions not present in simpler compounds.

N-tert-butoxycarbonyl-glycyl-proline, commonly known as Boc-Gly-Pro-OH, represents a significant dipeptide derivative widely utilized in peptide synthesis applications [1] [2]. This compound features a molecular formula of C12H20N2O5 with a molecular weight of 272.30 g/mol, incorporating the tert-butyloxycarbonyl protecting group attached to the amino functionality of glycine [1] [8]. The strategic importance of Boc-Gly-Pro-OH lies in its role as a protected amino acid derivative that enables selective deprotection and subsequent coupling reactions during peptide chain assembly [2] [3].

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis protocols for Boc-Gly-Pro-OH construction follow established methodologies that have been extensively optimized for efficiency and yield [10] [15]. The traditional approach utilizes Boc/benzyl protection strategies combined with in situ neutralization protocols to achieve superior results for challenging peptide sequences [10] [21]. Research demonstrates that Boc-protected amino acid derivatives, including Boc-Gly-Pro-OH, can be successfully synthesized using dicyclohexylcarbodiimide and diisopropylcarbodiimide as primary coupling reagents [18] [20].

The coupling efficiency of Boc-amino acids in solid-phase synthesis has been systematically evaluated using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate as the activating agent [21]. Comparative studies reveal that TBTU/HOBt coupling systems provide significantly enhanced efficiency compared to traditional dicyclohexylcarbodiimide-mediated procedures, with overall cycle times reduced from approximately 65 minutes to 30 minutes [21]. The implementation of these optimized conditions eliminates the requirement for extensive replumbing of automated synthesizer systems while maintaining high coupling yields [21].

| Coupling Reagent System | Reaction Time (minutes) | Coupling Efficiency (%) | Temperature (°C) |

|---|---|---|---|

| Dicyclohexylcarbodiimide/1-hydroxybenzotriazole | 65 | 85-90 | 25 |

| TBTU/1-hydroxybenzotriazole | 30 | 92-97 | 25 |

| Ethyl-(N',N'-dimethylamino)propylcarbodiimide/1-hydroxybenzotriazole | 45 | 88-93 | 25 |

The mechanism of Boc-amino acid activation involves the formation of highly reactive O-acylisourea intermediates through carbodiimide-mediated activation [20] [31]. These intermediates undergo rapid displacement by nucleophilic attack from deprotected primary amino groups to establish nascent peptide bonds [20]. The incorporation of 1-hydroxybenzotriazole as an additive significantly reduces racemization risks by forming less-reactive but more stable intermediate species [18] [25].

Research findings indicate that Boc-protected peptide synthesis benefits from elevated temperature conditions when performed using microwave-assisted protocols [13] [38]. Comparative analysis demonstrates that microwave heating at 86°C for both coupling and deprotection steps achieves excellent peptide purities in reduced reaction times of 10 minutes for coupling and 2.5 minutes for deprotection [38]. However, these elevated temperatures can induce considerable racemization levels for sensitive amino acids such as histidine and cysteine [38].

Fragment Condensation Strategies Using Boc-Protection

Fragment condensation strategies employing Boc-protection represent an efficient alternative to stepwise solid-phase peptide synthesis, particularly for the assembly of longer peptide sequences [28] [29]. These approaches combine the advantages of solution synthesis, including the possibility of intermediate purification, with the rapid reaction kinetics and facile reagent removal characteristic of solid-phase procedures [28]. The methodology proves especially valuable for sequences exceeding 20-30 amino acids in length, where stepwise approaches may encounter limitations due to incomplete reactions and deletion sequence formation [28].

The development of appropriate resin-linker combinations has enabled rapid access to fully protected peptide fragments containing free C-terminal carboxyl moieties [12]. These fragments can be assembled either in solution or on solid supports using orthogonal protection schemes that maintain compatibility with Boc/tert-butyl protecting group strategies [12] [16]. Recent advances in fragment condensation methodology demonstrate successful preparation of complex peptide sequences through liquid-phase synthesis combined with hydrophobic benzyl alcohol support systems [26] [32].

Experimental protocols for fragment condensation typically employ activation methods based on mixed anhydride formation or coupling reagent systems [30]. Amino acid symmetric anhydrides can be prepared by reacting Boc-protected amino acids with diisopropylcarbodiimide in dichloromethane for 10 minutes, followed by solvent removal and redissolution in minimal dimethylformamide volumes [30]. Alternative activation strategies utilize 1-hydroxy-7-azabenzotriazole or hexafluorophosphate azabenzotriazole tetramethyl uronium in the presence of diisopropylethylamine [30].

| Fragment Length (amino acids) | Condensation Yield (%) | Activation Method | Reaction Time (hours) |

|---|---|---|---|

| 5-8 | 85-92 | Mixed anhydride | 2-4 |

| 9-15 | 78-88 | HATU/DIPEA | 4-8 |

| 16-25 | 65-82 | Symmetric anhydride | 8-12 |

The convergent synthesis approach enables the preparation of complex peptides through the condensation of suitably protected peptide fragments spanning entire target sequences [29]. Fragment selection criteria emphasize the identification of peptide regions where beta-turns occur, as these represent challenging sequences during stepwise synthesis [29]. The methodology proves particularly advantageous for peptides containing multiple disulfide bonds or unusual amino acid residues that may compromise stepwise assembly efficiency [29].

Research demonstrates that fragment condensation reactions benefit from careful optimization of solvent systems and reaction conditions [26]. Successful implementations have achieved yields exceeding 85% for short elastin-like peptide fragments through liquid-phase condensation protocols [26]. These studies confirm that fragment condensation strategies provide viable alternatives to stepwise methods while offering enhanced control over sequence assembly and purification [26].

Microwave-Assisted and Flow Chemistry Approaches

Microwave-assisted synthesis protocols for Boc-protected peptides have emerged as powerful methodologies for accelerating reaction kinetics and improving overall synthesis efficiency [13] [17]. The application of microwave irradiation to Boc solid-phase peptide synthesis enables the preparation of cystine-rich peptides with significantly reduced assembly times compared to conventional heating methods [13]. Automated microwave-assisted synthesis can reduce the time required for approximately 30-mer peptide chain assembly to overnight reactions while maintaining high yield and purity standards [13].

The optimization of microwave-assisted Boc peptide synthesis requires careful consideration of temperature, irradiation time, and power parameters [43]. Initial method development typically begins with temperatures 10°C above those used in conventional procedures, with sequential increases to 25°C, 50°C, and 100°C above conventional temperatures as optimization progresses [43]. Research demonstrates that controlled temperature elevation combined with appropriate power levels can dramatically improve reaction efficiency without compromising product quality [43].

Flow chemistry approaches to peptide synthesis offer distinct advantages over traditional batch methods through continuous reagent delivery and enhanced mixing efficiency [14]. Flow-based solid-phase peptide synthesis enables amino acid incorporation cycles as rapid as 1.8 minutes under automated control or 3 minutes under manual operation [14]. These methodologies achieve comparable product quality to traditional batch methods while significantly reducing overall synthesis time requirements [14].

| Synthesis Method | Cycle Time (minutes) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Batch | 65-90 | 25 | 85-90 | 85-92 |

| Microwave-Assisted | 10-15 | 86 | 92-97 | 90-95 |

| Flow Chemistry | 1.8-3.0 | 25-60 | 88-94 | 88-93 |

The implementation of flow chemistry systems requires specialized reactor designs capable of delivering preheated reagents and solvents while maintaining continuous process monitoring [14]. Low-volume, low-pressure reaction vessels enable high flow rates without solid support collapse or excessive backpressure development [14]. The continuous delivery of heated solvents and reagents maintains maximal reagent concentrations while enabling rapid reagent exchange and eliminating the time required for post-addition heating [14].

Recent developments in microwave-assisted synthesis have demonstrated successful application to side-chain to side-chain lactam bridge formation in cyclic peptides [17]. Modified microwave conditions enable selective deprotection of alloc and allyl functional groups in sealed reaction vessels under controlled atmospheric conditions [17]. These protocols achieve lactam cyclization on resin supports within 10 minutes using hexafluorophosphate azabenzotriazole tetramethyl uronium and diisopropylethylamine in dimethylformamide under microwave irradiation [17].

Comparative analysis of microwave versus conventional heating demonstrates that elevated temperature effects represent the primary mechanism for enhanced reaction efficiency rather than electromagnetic field interactions [38]. Studies confirm that performing coupling and deprotection steps at identical temperatures using conventional heating produces nearly identical results in terms of peptide purity and racemization levels [38]. This finding indicates that microwave irradiation provides a purely thermal effect that can be replicated through alternative heating methodologies [38].